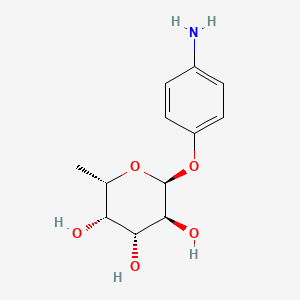
4-aminophenyl alpha-L-fucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-aminophenyl alpha-L-fucoside is a chemical compound that belongs to the class of alpha-L-fucosides. These compounds are characterized by the presence of an alpha-L-fucose moiety linked to another molecule. In this case, the fucose is linked to a 4-aminophenyl group. Alpha-L-fucosides are known for their roles in various biological processes, including cell-cell recognition and signaling .
Preparation Methods
The synthesis of 4-aminophenyl alpha-L-fucoside can be achieved through several methods. One common approach involves the enzymatic synthesis using alpha-L-fucosidases. These enzymes catalyze the transfer of fucosyl residues to acceptor molecules, such as 4-aminophenyl groups . The reaction conditions typically involve mild temperatures and neutral pH to ensure the stability of both the enzyme and the product.
Industrial production methods for this compound may involve chemical synthesis routes. These routes often include the protection of functional groups, glycosylation reactions, and subsequent deprotection steps. The choice of solvents, catalysts, and protecting groups can significantly influence the yield and purity of the final product .
Chemical Reactions Analysis
4-aminophenyl alpha-L-fucoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxylamines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-aminophenyl alpha-L-fucoside has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-aminophenyl alpha-L-fucoside involves its interaction with specific molecular targets, such as enzymes and receptors. The fucose moiety can bind to fucose-specific lectins, influencing cell signaling pathways. Additionally, the amino group can form hydrogen bonds and other interactions with target molecules, modulating their activity .
Comparison with Similar Compounds
4-aminophenyl alpha-L-fucoside can be compared with other alpha-L-fucosides, such as:
4-nitrophenyl alpha-L-fucoside: This compound has a nitro group instead of an amino group, which affects its reactivity and applications.
2-naphthyl alpha-L-fucoside: The naphthyl group provides different steric and electronic properties compared to the phenyl group.
Quercetin 3-O-alpha-L-fucopyranoside: This compound is a natural product with a fucose moiety linked to quercetin, a flavonoid.
The uniqueness of this compound lies in its amino group, which allows for specific interactions and modifications that are not possible with other alpha-L-fucosides.
Properties
CAS No. |
42935-25-1 |
|---|---|
Molecular Formula |
C12H17NO5 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
(2S,3S,4R,5S,6S)-2-(4-aminophenoxy)-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C12H17NO5/c1-6-9(14)10(15)11(16)12(17-6)18-8-4-2-7(13)3-5-8/h2-6,9-12,14-16H,13H2,1H3/t6-,9+,10+,11-,12-/m0/s1 |
InChI Key |
CITVZWPAGDTXQI-SQKFTNEHSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC2=CC=C(C=C2)N)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)N)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[(4-Aminonaphthalen-1-yl)sulfonylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13748674.png)
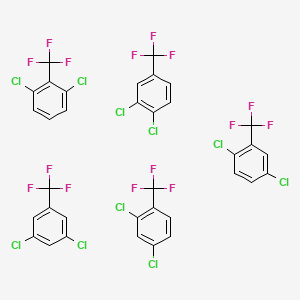
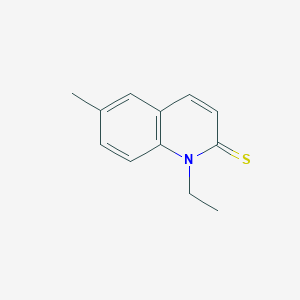

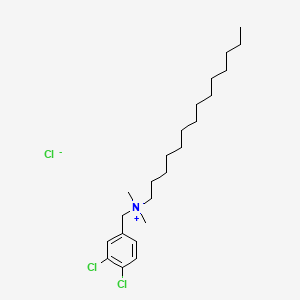
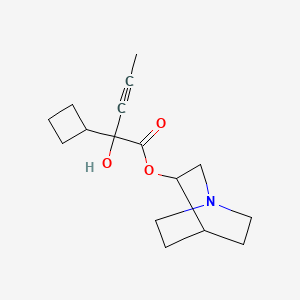

![2-(benzo[c]acridin-7-ylazaniumyl)ethyl-(2-chloroethyl)-ethylazanium;dichloride](/img/structure/B13748712.png)
